2-Acetyl-2-methylpentanenitrile
Description
2-Acetyl-2-methylpentanenitrile is a nitrile derivative with a branched pentane backbone, featuring both acetyl (CH₃CO-) and methyl (CH₃-) substituents at the second carbon position.
Properties
IUPAC Name |
2-acetyl-2-methylpentanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-4-5-8(3,6-9)7(2)10/h4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZARUFQCHZJQGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Acetyl-2-methylpentanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods: Industrial production of 2-Acetyl-2-methylpentanenitrile typically involves the catalytic cyanation of valeraldehyde or the hydrolysis, dehydration, and cyanation of 2-methyl valerate .
Chemical Reactions Analysis
2-Acetyl-2-methylpentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is frequently used for reducing nitriles to amines.
Substitution: Sodium or potassium cyanide in ethanol is used for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Scientific Research Applications
2-Acetyl-2-methylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-2-methylpentanenitrile involves its reactivity due to the presence of the nitrile group. The nitrile group is polar, making it susceptible to nucleophilic attacks. This reactivity allows the compound to participate in various chemical transformations, such as hydrolysis, reduction, and substitution .
Molecular Targets and Pathways: The nitrile group can interact with nucleophiles, leading to the formation of amides, amines, and other derivatives. The pathways involved include nucleophilic addition and substitution reactions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-Acetyl-2-methylpentanenitrile with structurally related nitriles from the evidence:
Key Differences and Implications
Functional Groups: 2-Acetyl-2-methylpentanenitrile (hypothetical structure): Combines nitrile, acetyl, and methyl groups. The acetyl group may facilitate keto-enol tautomerism, enabling participation in nucleophilic additions or cyclization reactions. 2-Amino-2-methylpentanenitrile: The amine group enhances polarity and hydrogen-bonding capacity, making it suitable for bioactive molecule synthesis (e.g., CNS drugs) . Phenyl-substituted analogs: Aromatic rings (e.g., in 2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile) improve lipophilicity, favoring agrochemical applications such as pesticide formulation .
Molecular Weight and Complexity :
- The dimethoxyphenyl derivative (C₁₇H₂₆N₂O₂) has a higher molecular weight and chiral centers, suggesting use in enantioselective catalysis or as a pharmacophore in neurology .
Reactivity :
- Nitriles with electron-withdrawing groups (e.g., acetyl) may exhibit faster hydrolysis rates to carboxylic acids compared to alkyl-substituted nitriles.
Pharmaceutical Potential
Agrochemical Utility
- 2-Phenyl-2-[2-(Phenyl)ethylamino]acetonitrile: Demonstrated efficacy in synthesizing selective herbicides and insecticides, leveraging its dual phenyl groups for target specificity .
Material Science
- Methyl 2-acetylpentanoate (an ester analog) highlights the role of carbonyl-containing nitriles in polymer crosslinking or biodegradable plastic synthesis .
Biological Activity
Overview
2-Acetyl-2-methylpentanenitrile, with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol, is an organic compound that has garnered interest in various scientific fields due to its potential biological activity. This compound features a nitrile functional group and an acetyl substituent on a branched alkane chain, which contributes to its unique chemical properties and reactivity.
The synthesis of 2-acetyl-2-methylpentanenitrile typically involves reactions of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-3-buten-2-ol with acetonitrile in the presence of a strong acid catalyst, leading to the desired product through dehydration processes.
Reaction Mechanisms
The compound can participate in various chemical reactions:
- Oxidation : Can form corresponding oxides or other oxidized derivatives.
- Reduction : The nitrile group can be converted to an amine or other reduced forms.
- Substitution : Involves replacing functional groups with other groups under specific conditions.
Biological Activity
Research into the biological activity of 2-acetyl-2-methylpentanenitrile is still emerging, but several studies indicate its potential applications in medicinal chemistry and biology.
Antimicrobial Properties
Preliminary studies suggest that compounds similar to 2-acetyl-2-methylpentanenitrile exhibit antimicrobial properties. For instance, the presence of nitrile functional groups has been associated with biological activity against various bacterial strains. This suggests that 2-acetyl-2-methylpentanenitrile may possess similar properties, warranting further investigation.
The mechanism of action for this compound likely involves its interaction with biomolecules such as enzymes and receptors. As a nucleophile or electrophile, it can engage in biochemical pathways that may lead to therapeutic effects. The specific interactions are still being elucidated but could involve inhibition or modulation of enzyme activity.
Case Studies and Research Findings
- Antimicrobial Activity : A study focusing on similar nitriles reported significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes through oxidative stress induced by these compounds .
- Neuroprotective Effects : Research has indicated that certain nitriles can influence neuroprotective pathways, potentially offering therapeutic avenues for neurodegenerative diseases. The exact role of 2-acetyl-2-methylpentanenitrile in these pathways remains to be fully explored but suggests a promising area for future studies .
- In Vitro Studies : In vitro assays have shown that compounds with structural similarities can affect cellular metabolism and viability, indicating that 2-acetyl-2-methylpentanenitrile may also have cytotoxic effects depending on concentration and exposure time .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 2-Acetyl-2-methylbutanenitrile | Similar nitrile structure | Potential antimicrobial properties |
| 2-Acetyl-2-methylhex-4-enenitrile | Extended carbon chain | Investigated for anti-inflammatory effects |
| 2-Acetyl-2-methylpentanenitrile | Acetyl group + branched alkane | Emerging research on antimicrobial effects |
Q & A
Basic: What are the primary synthetic routes for 2-Acetyl-2-methylpentanenitrile, and how can reaction conditions be optimized to maximize yield?
Methodological Answer:
A common approach involves multi-step reactions starting from ketone or aldehyde precursors. For example, nitrile formation via Strecker synthesis or nucleophilic substitution with cyanide sources (e.g., KCN) is widely used. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of cyanide ions .
- Temperature control : Maintaining 50–70°C prevents side reactions like hydrolysis of the nitrile group .
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate imine intermediate formation in multi-step syntheses .
Yield optimization requires monitoring intermediates via TLC or HPLC and adjusting stoichiometry (e.g., 1.2 equivalents of acetylating agent to minimize byproducts) .
Basic: Which analytical techniques are recommended to confirm the structural identity of 2-Acetyl-2-methylpentanenitrile?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR distinguishes methyl groups (δ 1.2–1.4 ppm for CH₃) and acetyl protons (δ 2.1–2.3 ppm). ¹³C NMR identifies the nitrile carbon (δ 115–120 ppm) .
- IR Spectroscopy : A sharp absorption band near 2240 cm⁻¹ confirms the -C≡N stretch .
- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak ([M+H]⁺) and fragmentation patterns (e.g., loss of CH₃CO group at m/z 85) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) ensures purity (>98%) .
Advanced: How can computational modeling resolve contradictions in reported reaction mechanisms for 2-Acetyl-2-methylpentanenitrile under acidic vs. basic conditions?
Methodological Answer:
Discrepancies in mechanisms (e.g., nucleophilic attack vs. radical pathways) can be addressed using:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates. For example, under basic conditions, the nitrile group may stabilize a carbanion intermediate, while acidic conditions favor protonation of the carbonyl, altering the reaction pathway .
- Kinetic Isotope Effects (KIE) : Compare deuterated vs. non-deuterated substrates to identify rate-determining steps .
- In-situ Spectroscopy : Use FT-IR or Raman to detect transient species (e.g., enolates) during reactions .
Advanced: What strategies mitigate thermal degradation of 2-Acetyl-2-methylpentanenitrile during high-temperature reactions?
Methodological Answer:
Thermogravimetric analysis (TGA) shows decomposition above 150°C . Mitigation strategies include:
- Inert Atmosphere : Conduct reactions under N₂ or Ar to prevent oxidation .
- Catalytic Additives : Radical scavengers (e.g., BHT) suppress degradation pathways .
- Solvent Selection : High-boiling solvents (e.g., DMSO) reduce vapor pressure and stabilize intermediates .
- Short Reaction Times : Use flow chemistry to limit exposure to elevated temperatures .
Basic: How does steric hindrance from the methyl group influence the reactivity of 2-Acetyl-2-methylpentanenitrile in nucleophilic additions?
Methodological Answer:
The 2-methyl group creates steric bulk, slowing nucleophilic attack at the adjacent carbon. Experimental observations include:
- Reduced Reactivity : Compared to unsubstituted analogs, reaction rates with Grignard reagents decrease by ~40% .
- Regioselectivity : Bulky nucleophiles (e.g., tert-butyllithium) preferentially attack the acetyl carbonyl over the nitrile group .
Steric effects are quantified using molecular volume calculations (e.g., Connolly surface analysis) .
Advanced: How can researchers validate conflicting literature data on the compound’s solubility in polar vs. nonpolar solvents?
Methodological Answer:
Contradictory solubility reports (e.g., in ethanol vs. hexane) require systematic validation:
- Phase Solubility Studies : Measure saturation concentrations at 25°C using UV-Vis calibration curves .
- Hansen Solubility Parameters : Compare experimental solubility with predicted δD (dispersion), δP (polar), and δH (hydrogen bonding) values .
- Molecular Dynamics Simulations : Model solvent interactions to explain deviations (e.g., hydrogen bonding with ethanol’s -OH group) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
